

1-(Piperidin-4-YL)pyrrolidin-3-OL molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834

[Get Quote](#)

An In-depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

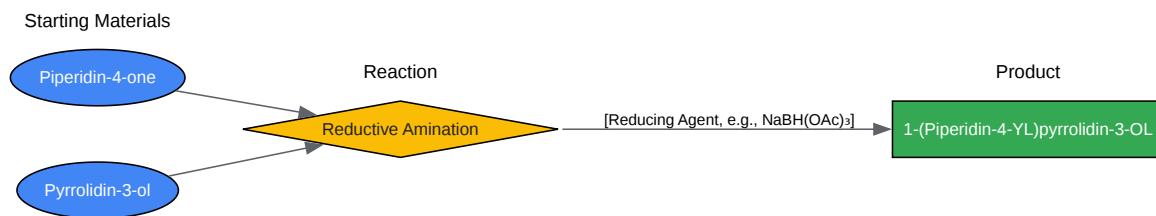
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of **1-(Piperidin-4-YL)pyrrolidin-3-OL**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic compound containing both a piperidine and a pyrrolidine ring. The presence of a hydroxyl group and two amine functionalities suggests its potential for various chemical interactions and biological activities. While extensive experimental data for the free base is not readily available in public literature, key properties can be derived from available data on its dihydrochloride salt and computational predictions.

The molecular formula of the free base is $C_9H_{18}N_2O$. Based on this, the calculated molecular weight is 170.25 g/mol. The dihydrochloride salt, **1-(Piperidin-4-yl)pyrrolidin-3-ol** dihydrochloride, has a molecular formula of $C_9H_{20}Cl_2N_2O$ and a molecular weight of 243.17 g/mol [1].

Table 1: Physicochemical Properties of **1-(Piperidin-4-YL)pyrrolidin-3-OL** and its Dihydrochloride Salt


Property	Value (Free Base)	Value (Dihydrochloride Salt)	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O	C ₉ H ₂₀ Cl ₂ N ₂ O	Deduced / [1]
Molecular Weight	170.25 g/mol	243.17 g/mol	Calculated / [1]
Topological Polar Surface Area (TPSA)	35.5 Å ²	35.5 Å ²	[1]
LogP	0.6486	Not Applicable	[1]
Hydrogen Bond Donors	2	2	[1]
Hydrogen Bond Acceptors	3	3	[1]
Rotatable Bonds	1	1	[1]

Synthesis and Experimental Protocols

The synthesis of **1-(Piperidin-4-YL)pyrrolidin-3-OL** can be approached through several synthetic strategies common in heterocyclic chemistry. One plausible method involves the reductive amination of piperidin-4-one with 3-hydroxypyrrolidine or a protected version thereof. Another approach is the N-alkylation of 3-hydroxypyrrolidine with a suitable piperidine electrophile.

A general synthetic approach for related structures, such as functionalized 3-pyrrolidinols and 4-piperidinols, utilizes the borrowing hydrogen methodology. This iridium(III)-catalyzed reaction combines triols with primary amines for an atom-efficient synthesis^[2].

While a specific, detailed experimental protocol for the synthesis of **1-(Piperidin-4-YL)pyrrolidin-3-OL** is not readily available in the searched literature, a logical synthetic workflow can be proposed.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(Piperidin-4-YL)pyrrolidin-3-OL**.

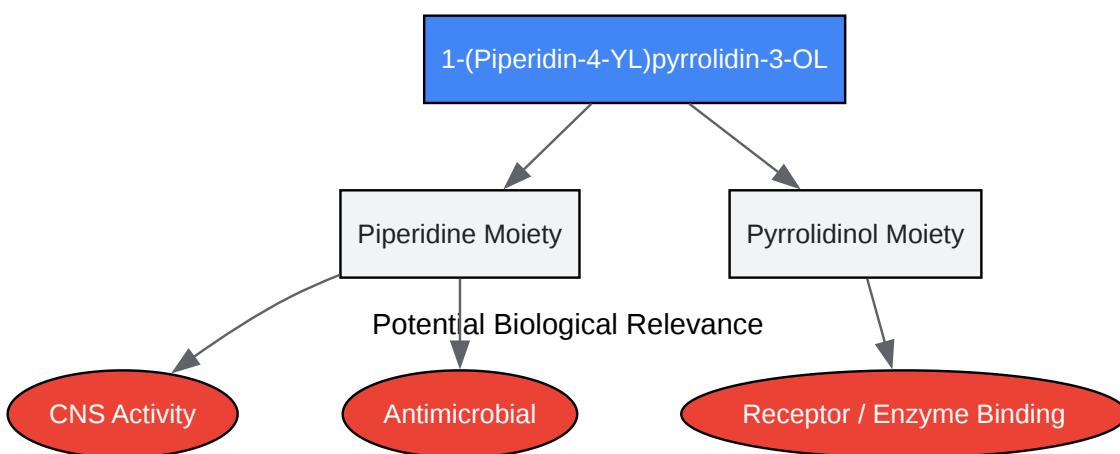
General Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidin-3-ol (1.1 eq).
- Reductive Amination: The mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, for instance, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq), is added portion-wise.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **1-(Piperidin-4-YL)pyrrolidin-3-OL**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-(Piperidin-4-YL)pyrrolidin-3-OL** is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **1-(Piperidin-4-YL)pyrrolidin-3-OL**


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Broad singlet for the O-H proton.- Multiplets for the C-H protons on the piperidine and pyrrolidine rings.- A distinct signal for the C-H proton attached to the carbon bearing the hydroxyl group.
¹³ C NMR	<ul style="list-style-type: none">- Signals corresponding to the nine carbon atoms in the molecule.- A signal in the range of 60-75 ppm for the carbon atom attached to the hydroxyl group.
IR Spectroscopy	<ul style="list-style-type: none">- A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration.- C-H stretching vibrations in the 2800-3000 cm^{-1} region.- C-N stretching vibrations around 1000-1200 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight of the free base (170.25).

Biological Activity and Signaling Pathways

The piperidine and pyrrolidine scaffolds are prevalent in many biologically active compounds and approved drugs[3]. The piperidin-4-one core, a precursor to the piperidine moiety in the title compound, is recognized as a versatile pharmacophore with a wide range of reported pharmacological activities, including anticancer and antimicrobial effects[4][5]. The pyrrolidine ring is also a key structural motif in medicinal chemistry, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space[3].

While specific biological data for **1-(Piperidin-4-YL)pyrrolidin-3-OL** is scarce, its structural similarity to known bioactive molecules suggests potential for interaction with various biological targets. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as NLRP3 inhibitors[6].

Given the presence of basic nitrogen atoms and a hydrogen-bonding hydroxyl group, this compound could potentially interact with a range of receptors and enzymes. Further research is required to elucidate its specific biological activities and mechanisms of action.

[Click to download full resolution via product page](#)

Caption: Relationship between the core scaffolds and potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(Piperidin-4-YL)pyrrolidin-3-OL molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b575834#1-piperidin-4-yl-pyrrolidin-3-ol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com